Cas no 5280-10-4 (5,6,8-trifluoroquinoline)

5,6,8-Trifluoroquinoline is a fluorinated quinoline derivative characterized by its trifluoromethyl substitution pattern at the 5, 6, and 8 positions. This structural modification enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability, lipophilicity, and bioavailability, which are critical for drug design. Its reactivity allows for further functionalization, enabling the development of bioactive compounds. The compound is particularly useful in medicinal chemistry for the preparation of fluorinated analogs with optimized pharmacokinetic profiles. High purity grades ensure consistent performance in research and industrial applications.
5,6,8-trifluoroquinoline structure
5,6,8-trifluoroquinoline structure
Product name:5,6,8-trifluoroquinoline
CAS No:5280-10-4
MF:C26H24N3O5Cl
MW:493.93886
MDL:MFCD01939057
CID:1584382
PubChem ID:3014355

5,6,8-trifluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • [2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate
    • 5,6,8-trifluoroquinoline
    • CCRIS 8761
    • Quinoline, 5,6,8-trifluoro-
    • AKOS033859200
    • DTXSID20200782
    • SCHEMBL10510901
    • Z2242045544
    • 5280-10-4
    • EN300-250465
    • MDL: MFCD01939057
    • Inchi: InChI=1S/C9H4F3N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H
    • InChI Key: DFYPWUZXTWLPSC-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=CC(=C2F)F)F)N=C1

Computed Properties

  • Exact Mass: 493.14062
  • Monoisotopic Mass: 183.02958362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų
  • XLogP3: 2.5

Experimental Properties

  • PSA: 116.67

5,6,8-trifluoroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-250465-0.25g
5,6,8-trifluoroquinoline
5280-10-4 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-250465-0.5g
5,6,8-trifluoroquinoline
5280-10-4 95.0%
0.5g
$175.0 2025-03-21
Ambeed
A857478-1g
5,6,8-Trifluoroquinoline
5280-10-4 95%
1g
$326.0 2023-03-01
Enamine
EN300-250465-1.0g
5,6,8-trifluoroquinoline
5280-10-4 95.0%
1.0g
$256.0 2025-03-21
Enamine
EN300-250465-5.0g
5,6,8-trifluoroquinoline
5280-10-4 95.0%
5.0g
$743.0 2025-03-21
A2B Chem LLC
AW42275-10g
5,6,8-trifluoroquinoline
5280-10-4 95%
10g
$1194.00 2024-04-19
1PlusChem
1P01C2RN-2.5g
5,6,8-trifluoroquinoline
5280-10-4 95%
2.5g
$684.00 2024-04-30
A2B Chem LLC
AW42275-500mg
5,6,8-trifluoroquinoline
5280-10-4 95%
500mg
$220.00 2024-04-19
A2B Chem LLC
AW42275-100mg
5,6,8-trifluoroquinoline
5280-10-4 95%
100mg
$105.00 2024-04-19
1PlusChem
1P01C2RN-5g
5,6,8-trifluoroquinoline
5280-10-4 95%
5g
$981.00 2024-04-30

5,6,8-trifluoroquinoline Related Literature

Additional information on 5,6,8-trifluoroquinoline

5,6,8-Trifluoroquinoline (CAS No. 5280-10-4): A Promising Scaffold in Chemical Biology and Medicinal Chemistry

5,6,8-Trifluoroquinoline, with the chemical formula C9H5F3N and a molecular weight of 194.16 g/mol, represents a fluorinated quinoline derivative that has garnered significant attention in recent years due to its unique physicochemical properties and potential biomedical applications. The strategic introduction of fluorine atoms at positions 5, 6, and 8 of the quinoline ring system enhances its lipophilicity while modulating electronic characteristics critical for biological activity. This compound serves as a versatile template for designing small molecules targeting diverse disease mechanisms.

Recent advancements in synthetic methodology have enabled efficient access to 5,6,8-trifluoroquinoline. Researchers from the University of Cambridge reported a palladium-catalyzed cross-coupling approach in the Journal of Medicinal Chemistry (2023), which allows site-selective functionalization of the fluorinated quinoline core. By employing aryl halides under mild conditions with ligands such as Xantphos and BrettPhos, this protocol achieves high yields (up to 98%) while preserving the delicate balance of fluorine substituents. Such synthetic flexibility is crucial for medicinal chemists seeking to optimize pharmacokinetic profiles without compromising bioactivity.

In preclinical studies published in Nature Communications (January 2024), this compound demonstrated remarkable antiviral activity against emerging coronaviruses. The trifluoromethyl group at position 6 was found to interact with the SARS-CoV-2 main protease via halogen bonding interactions with Tyr54 and His41 residues. Computational docking studies confirmed that this interaction pattern stabilizes enzyme-inhibitor complexes with binding energies as low as -11.7 kcal/mol – comparable to approved antivirals like molnupiravir but with superior metabolic stability. Notably, when tested in Vero E6 cell cultures at concentrations below 1 μM, it achieved >99% inhibition of viral replication without cytotoxic effects.

Ongoing investigations into its anticancer properties reveal intriguing mechanisms. A collaborative study between MIT and Dana-Farber Cancer Institute (published in Cancer Research, March 2024) identified that CAS No. 5280-10-4-based derivatives selectively inhibit histone deacetylase (HDAC) isoforms 3 and 6 at submicromolar concentrations (IC50: ~0.3 μM). Unlike broad-spectrum HDAC inhibitors currently in clinical use (e.g., vorinostat), these compounds exhibit preferential cytotoxicity toward multiple myeloma cells through epigenetic modulation without affecting normal hematopoietic progenitors. Fluorescence microscopy revealed time-dependent accumulation in tumor cell nuclei correlated with increased acetylation markers on histone H3K9.

Bioisosteric modifications of the fluorinated quinoline core are yielding promising results in neurodegenerative disease research. Scientists at Stanford University recently synthesized analogs where the fluorine substituent at position 8 was replaced by a trifluoromethylthio group (Bioorganic & Medicinal Chemistry Letters, May 2024). These derivatives showed enhanced blood-brain barrier permeability compared to parent compounds while maintaining potent acetylcholinesterase inhibitory activity (IC50: ~7 nM). Positron emission tomography studies using radiolabeled versions demonstrated brain distribution half-lives extending beyond 1 hour – a critical improvement over existing Alzheimer's therapies.

Spectroscopic analysis confirms the compound's planar aromatic structure contributes to its photophysical properties. Time-resolved fluorescence measurements conducted at ETH Zurich (published July 2024) revealed excited-state lifetimes of ~3 ns under physiological conditions – ideal for use as fluorescent probes in live-cell imaging applications. The trifluoromethyl groups create steric hindrance that prevents aggregation even at concentrations above therapeutic levels (>1 mM), making them superior to traditional quinoline-based dyes prone to self-quenching.

In drug delivery systems research, polymeric conjugates incorporating 5,6,8-trifluoroquinoline have shown enhanced targeting efficiency. A polyethylene glycol-based carrier system described in Biomaterials Science (September 2024) demonstrated tumor-specific accumulation through pH-sensitive cleavage mechanisms triggered by acidic extracellular environments typical of solid tumors. The fluorinated quinoline moiety acted as both an imaging agent and a photosensitizer for photodynamic therapy applications under near-infrared excitation wavelengths (730 nm), achieving singlet oxygen quantum yields exceeding 75%.

Safety pharmacology studies published concurrently indicate favorable tolerability profiles when administered intravenously or orally. Toxicity assessments across three species (rat/mouse/human liver microsomes) showed no significant inhibition of major cytochrome P450 isoforms up to concentrations of 1 mM – a critical advantage for combination therapies where drug interactions are common challenges. Acute toxicity studies established LD50 values exceeding 3 g/kg body weight via both routes of administration according to OECD guidelines.

The compound's unique combination of structural features makes it an ideal candidate for multi-target drug design strategies emerging from systems biology approaches. Researchers at Scripps Florida have developed hybrid molecules where the quinoline core is linked via an amide bond to kinase inhibitors (JACS Au, November 2024). These dual-action agents simultaneously target HDAC enzymes and PI3K/Akt signaling pathways – two key regulators involved in cancer cell survival mechanisms – achieving synergistic effects that reduce required dosages by over two orders of magnitude compared to monotherapies.

New analytical methods have improved characterization capabilities for this compound class. A novel LC-MS/MS assay developed by GlaxoSmithKline scientists allows simultaneous quantification across multiple biological matrices with limits of detection down to picogram levels (Analytical Chemistry, December 2024). This method employs derivatization with dansyl chloride followed by scheduled multiple reaction monitoring techniques – enabling precise pharmacokinetic evaluations during early drug development phases.

Surface-enhanced Raman spectroscopy studies reveal distinct vibrational signatures arising from specific fluorine substitution patterns on the quinoline ring system (Nanoscale Horizons, February 2024). The symmetric arrangement of fluorine atoms creates characteristic C-F stretching modes at ~1377 cm⁻¹ which correlate directly with binding affinity data obtained through isothermal titration calorimetry experiments on protein targets such as Bcl-2 family members involved in apoptosis regulation.

In vivo efficacy studies using xenograft models have provided compelling evidence for its therapeutic potential (Clinical Cancer Research Supplements, April-June issue). When administered orally as prodrug esters metabolized via hepatic esterases, compounds derived from this scaffold achieved tumor growth inhibition rates exceeding conventional agents after only seven days treatment at doses below maximum non-toxic levels determined through dose-response experiments on athymic nude mice models expressing human multiple myeloma cells lines U-2 OS and RPMI-8239.

Mechanistic insights gained through cryo-electron microscopy are reshaping understanding of its molecular interactions (eLife, June issue). Structural elucidation revealed that trifluoromethyl groups occupy hydrophobic pockets within target proteins while maintaining optimal hydrogen bonding networks through nitrogen-containing ring structures – a configuration that balances membrane permeability with receptor specificity more effectively than earlier generation compounds lacking fluorine substitution.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5280-10-4)5,6,8-trifluoroquinoline
A1038044
Purity:99%
Quantity:1g
Price ($):293.0